2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of the compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
In silico ADMET studies of this compound have shown suitable pharmacokinetic properties . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The action of this compound results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione are intriguing. It has been found to inhibit CDK2, a cyclin-dependent kinase, which is an appealing target for cancer treatment . The compound interacts with CDK2, leading to significant alterations in cell cycle progression .
Cellular Effects
This compound has shown to exert significant effects on various types of cells. It has been observed to inhibit the growth of three examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also influences cell function by inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts significant alterations in cell cycle progression over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, which is crucial for cell cycle regulation.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine: Compounds with additional thioglycoside groups that enhance their biological activity.
Uniqueness
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. This makes it a promising candidate for the development of new anticancer therapies .
Properties
IUPAC Name |
2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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